(2-Isocyanatopropyl)benzene

Hazard Assessment Safety Data Regulatory Compliance

(2-Isocyanatopropyl)benzene (CAS 65535-55-9) is an aromatic isocyanate featuring a benzene ring connected to an isocyanate group via a secondary propyl chain (C10H11NO, MW 161.20 g/mol). This structure places it within the broader aralkyl isocyanate family.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 65535-55-9
Cat. No. B3385689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isocyanatopropyl)benzene
CAS65535-55-9
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N=C=O
InChIInChI=1S/C10H11NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3
InChIKeyJWGFMJHWOOMGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (2-Isocyanatopropyl)benzene (CAS 65535-55-9) – Properties, Structure and Procurement Basics


(2-Isocyanatopropyl)benzene (CAS 65535-55-9) is an aromatic isocyanate featuring a benzene ring connected to an isocyanate group via a secondary propyl chain (C10H11NO, MW 161.20 g/mol) [1]. This structure places it within the broader aralkyl isocyanate family. It is typically supplied as a colorless to pale yellow liquid with ≥95% purity and is primarily used as a reactive building block in organic and polymer synthesis . As a mono-isocyanate, its single -NCO group offers a defined 1:1 stoichiometry with nucleophiles (amines, alcohols), making it a strategic choice for precise chain termination or monofunctional derivatization where control over crosslinking density is required.

Why (2-Isocyanatopropyl)benzene Cannot Be Simply Substituted by Other Aralkyl or Aryl Isocyanates


Within the C10H11NO aralkyl isocyanate family, subtle differences in substitution pattern—α, β, or γ relative to the aromatic ring—dramatically alter reactivity, steric hindrance, and resultant product properties [1]. Direct analogs like (1-isocyanatopropyl)benzene (α-branched) and (3-isocyanatopropyl)benzene (linear alkyl spacer) exhibit distinct boiling points (224°C vs 238-239°C) and densities (1.041 vs 1.0 g/cm³), reflecting divergent intermolecular interactions and handling characteristics . More importantly, the secondary carbon bearing the -NCO group in the (2-isocyanatopropyl) isomer introduces a unique chiral center that is absent in its achiral counterparts, creating a specific stereochemical handle that can be exploited for asymmetric synthesis or enantiomeric resolution—a property that cannot be replicated by simply swapping to benzyl, phenyl, or 3-phenylpropyl isocyanates.

Quantitative Evidence Guide: How (2-Isocyanatopropyl)benzene Differentiates from Closest Analogs in Measurable Terms


Regulatory Hazard Profile Comparison: Reduced Acute Inhalation Toxicity vs. Phenyl Isocyanate

(2-Isocyanatopropyl)benzene carries a distinctly lower acute inhalation hazard classification compared to phenyl isocyanate, a common aromatic isocyanate. Under CLP criteria, the target compound is classified as Acute Tox. 4 (H332: Harmful if inhaled), whereas phenyl isocyanate is classified as Acute Tox. 1 (H330: Fatal if inhaled) [1][2]. This difference translates to a significantly reduced risk profile for handling and procurement, potentially lowering shipping restrictions and facility safety requirements.

Hazard Assessment Safety Data Regulatory Compliance

Hazard Profile Differentiation: Absence of Flammability Classification vs. Benzyl Isocyanate

Unlike benzyl isocyanate, which is classified as Flam. Liq. 3 (H226: Flammable liquid and vapour) , (2-Isocyanatopropyl)benzene does not carry a flammability hazard classification under the notified CLP inventory [1]. This absence of a flammability label can simplify storage requirements, eliminate the need for flame-proof facilities, and broaden the range of acceptable shipping methods.

Flammability Storage Safety Transport Regulations

Physical Property Divergence: Boiling Point and Density Trends Among C10H11NO Isomers

While experimental boiling point data for (2-isocyanatopropyl)benzene is not widely reported, class-level analysis of C10H11NO aralkyl isocyanates reveals a strong correlation between substitution pattern and physical properties. (1-Isocyanatopropyl)benzene (α-branched) boils at 224.0±0.0 °C, whereas (3-isocyanatopropyl)benzene (linear) boils at 238-239 °C with a density of 1.041 g/mL . The (2-isocyanatopropyl) isomer, with its β-substitution, is predicted to exhibit intermediate volatility and solubility characteristics, offering a distinct processing window compared to the more volatile benzyl isocyanate (101-104°C at 33 mmHg) or the denser phenyl isocyanate (1.096 g/mL) . These differences directly impact distillation purification, solvent compatibility, and reaction mass transfer.

Physical Properties Distillation Formulation

Chiral Purity and Enantiomeric Resolution Capability

(2-Isocyanatopropyl)benzene contains a stereogenic center at the carbon bearing the isocyanate group, enabling its use as a chiral derivatizing agent or enantiopure building block. Both (R)- and (S)-enantiomers are commercially available (e.g., (S)-(-)-1-Phenylpropyl isocyanate, CAS 164033-12-9) with defined optical rotations . This is in stark contrast to achiral analogs like benzyl isocyanate or 3-phenylpropyl isocyanate, which cannot impart stereochemical information. The ability to introduce a chiral auxiliary via a simple isocyanate reaction (e.g., with amines or alcohols) provides a unique synthetic advantage for preparing enantiomerically pure pharmaceuticals or agrochemical intermediates.

Chiral Synthesis Enantiomeric Purity Derivatization

Where (2-Isocyanatopropyl)benzene Outperforms Generic Alternatives: Application Scenarios Backed by Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

When developing a new drug candidate requiring a specific enantiomer, (2-isocyanatopropyl)benzene (or its enantiopure forms) can serve as a chiral auxiliary or derivatizing agent. Its isocyanate group reacts cleanly with amines or alcohols to form ureas or carbamates, introducing a chiral handle that facilitates diastereomeric separation or imparts desired stereochemistry to the final molecule . This application is not possible with achiral isocyanates like phenyl or benzyl isocyanate.

Precise Chain Termination in Polyurethane and Polyurea Synthesis

In the formulation of high-performance polyurethane dispersions or elastomers, the use of a mono-isocyanate such as (2-isocyanatopropyl)benzene allows for precise control over molecular weight and end-group functionality. Unlike diisocyanates (e.g., TMXDI) that promote chain extension and crosslinking, this compound acts as a chain stopper, capping polymer chains and preventing unwanted further reactions [1]. This is particularly valuable when designing low-viscosity prepolymers or when specific end-group reactivity (e.g., for subsequent click chemistry) is required.

Laboratories with Limited High-Hazard Storage Capabilities

For academic or industrial labs with restricted access to explosion-proof storage or high-containment fume hoods, (2-isocyanatopropyl)benzene offers a safer alternative to more hazardous isocyanates. Its lack of flammability classification (unlike benzyl isocyanate) and lower acute inhalation toxicity (compared to phenyl isocyanate) reduce the facility requirements needed for safe handling, making it a more accessible reagent for a wider range of research environments [2][3].

Reference Standard for Impurity Profiling in Pharmaceutical Analysis

(2-Isocyanatopropyl)benzene is explicitly marketed as a reference substance for drug impurity analysis . In pharmaceutical QC/QA, having a well-characterized, high-purity standard for this specific aralkyl isocyanate scaffold is essential for method validation (HPLC, GC-MS) and ensuring batch-to-batch consistency of drug substances where it may appear as a process-related impurity or degradation product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Isocyanatopropyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.